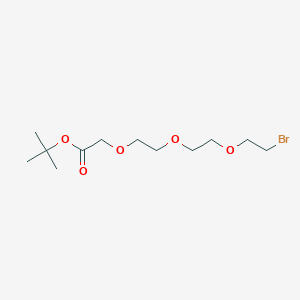

Bromo-PEG3-CH2-Boc

Description

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLOTPAWUBQPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Bromo-PEG3-CH2-Boc in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of therapeutic intervention, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional inhibition to targeted protein elimination. At the heart of these powerful heterobifunctional molecules lies the linker, a critical component that dictates the efficacy and pharmacological properties of the PROTAC. This technical guide provides an in-depth exploration of Bromo-PEG3-CH2-Boc, a versatile PEG-based linker, and its pivotal role in the research and development of novel protein degraders.

Core Concepts: Understanding the this compound Linker

This compound, with the IUPAC name tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a heterobifunctional linker meticulously designed for the modular synthesis of PROTACs. Its structure is comprised of three key functional domains:

-

A Bromo Group (Br): This functional group serves as a reactive handle for nucleophilic substitution. The bromine atom is an excellent leaving group, facilitating the covalent attachment of the linker to a ligand for the target protein of interest (POI), typically through a nucleophilic functional group on the ligand such as an amine or a thiol.

-

A Triethylene Glycol (PEG3) Spacer: The PEG3 chain is a hydrophilic spacer that confers several advantageous properties to the resulting PROTAC molecule. It enhances aqueous solubility, which is often a challenge for large, complex molecules like PROTACs, thereby improving bioavailability. The flexibility of the PEG chain also allows for the optimal spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.

-

A Boc-Protected Amine (CH2-Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine. This protection is essential for a controlled and stepwise synthesis of the PROTAC. It prevents the amine from reacting prematurely, allowing for the selective reaction of the bromo group first. Following the attachment of the POI ligand, the Boc group can be efficiently removed under mild acidic conditions to reveal the free amine, which is then available for conjugation with the E3 ligase ligand.

The Mechanism of Action: PROTACs in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule, upon degradation of the target protein, is released and can catalytically induce the degradation of multiple protein molecules.

An In-Depth Technical Guide to Bromo-PEG3-CH2-Boc: Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Bromo-PEG3-CH2-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Structure

This compound, systematically named tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG)-based linker molecule.[1] Its structure incorporates a bromo group at one end, a Boc-protected carboxylic acid at the other, and a hydrophilic triethylene glycol spacer. This configuration allows for sequential and controlled conjugation to two different molecular entities, a cornerstone of its utility in constructing complex bioconjugates.[2][3]

Chemical Structure

The molecular structure of this compound is characterized by a linear chain comprising a bromoethyl group, followed by a triethylene glycol unit, and terminating with a tert-butoxycarbonyl (Boc) protected acetate group. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.

SMILES: O=C(OC(C)(C)C)COCCOCCOCCBr

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2100306-71-4 | [1] |

| Molecular Formula | C12H23BrO5 | [1] |

| Molecular Weight | 327.21 g/mol | |

| IUPAC Name | tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 360.9 ± 27.0 °C at 760 mmHg | [1] |

| Density | 1.246 g/cm³ | [1] |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C for short-term, -20°C for long-term storage |

Reactivity and Applications in PROTAC Development

The bifunctional nature of this compound dictates its reactivity and primary application as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The bromo group serves as a reactive handle for nucleophilic substitution, often with an amine or thiol group on a ligand for the target protein of interest (POI). The Boc-protected carboxylic acid, after deprotection under acidic conditions, can be coupled to a ligand for an E3 ligase, typically through amide bond formation. The PEG3 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

General Reactivity Profile

-

Bromo Group: Susceptible to nucleophilic attack by amines, thiols, and other nucleophiles. This reaction is fundamental for attaching the first ligand.

-

Boc-Protected Carboxylic Acid: The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This allows for a second, independent conjugation step.

Experimental Protocols: A Representative Synthesis of a PROTAC

Step 1: Conjugation to the Protein of Interest (POI) Ligand

This step involves the reaction of the bromo group of this compound with a nucleophilic handle on the POI ligand.

Materials:

-

This compound

-

POI ligand with a primary amine or thiol group

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0-3.0 equivalents) to the solution.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the this compound solution dropwise to the POI ligand solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

-

Monitor the reaction progress by an appropriate analytical technique, such as LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (POI-Linker-Boc) by flash column chromatography on silica gel.

Step 2: Boc Deprotection

The Boc protecting group is removed to expose the carboxylic acid for the subsequent coupling reaction.

Materials:

-

POI-Linker-Boc intermediate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the POI-Linker-Boc intermediate in anhydrous DCM.

-

Add an equal volume of TFA to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude POI-Linker-COOH is often used directly in the next step.

Step 3: Conjugation to the E3 Ligase Ligand

The final step involves the formation of an amide bond between the deprotected linker and the E3 ligase ligand.

Materials:

-

POI-Linker-COOH intermediate

-

E3 ligase ligand with a primary or secondary amine

-

Anhydrous DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA

Procedure:

-

Dissolve the POI-Linker-COOH (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.5 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the final PROTAC product with an appropriate organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Visualizing the Role of this compound in PROTAC Function and Synthesis

The following diagrams, generated using the DOT language, illustrate the conceptual framework of PROTAC action and the experimental workflow involving this compound.

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound as the linker.

References

role of PEG linkers in PROTAC design and development

An In-depth Technical Guide on the Core Role of PEG Linkers in PROTAC Design and Development

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1]

This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs are novel heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade proteins implicated in disease.[3][4] A typical PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4] The linker is a critical determinant of PROTAC performance.[4][5]

PEG linkers, composed of repeating ethylene glycol units, are the most common motifs incorporated into PROTAC structures.[2][6] Their prevalence is due to a unique combination of desirable properties:

-

Hydrophilicity and Solubility : The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the often large and lipophilic PROTAC molecules.[1] This enhanced solubility is crucial for compatibility with physiological environments.[4]

-

Flexibility : PEG linkers possess a high degree of conformational flexibility.[] This allows the PROTAC to adopt an optimal orientation to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination.[3][8]

-

Biocompatibility : PEG linkers are generally considered biocompatible and are synthetically accessible, allowing for straightforward chemical modifications to fine-tune molecular properties.[4][6]

-

Tunability : The length and composition of PEG linkers can be easily and systematically varied using robust chemical methods, which is essential for optimizing degradation efficiency.[2][6]

The Impact of PEG Linkers on PROTAC Performance

The linker's length, composition, flexibility, and attachment points can all influence the formation and stability of the ternary complex, cellular permeability, pharmacokinetics, and ultimately, the degradation efficiency of the molecule.[4]

Ternary Complex Formation and Degradation Efficacy

The primary role of the linker is to enable the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3][9] The length of the PEG linker is a critical optimization parameter.

-

Optimal Length is Crucial : An overly short linker can lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[5] Conversely, an excessively long linker can result in an inefficient ternary complex due to high conformational flexibility and an increased entropic penalty upon binding.[5][8] This relationship between linker length and degradation potency often leads to a "hook effect," where potency decreases with linkers that are either too short or too long.[10]

-

Empirical Optimization is Key : The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2][3] For example, in a series of BRD4-targeting PROTACs, a PEG5 linker was found to be optimal, with shorter (PEG2) and longer linkers showing reduced potency.[10] In contrast, for TBK1 degraders, linkers shorter than 12 atoms showed no activity, while those between 12 and 29 atoms were effective.[2]

Physicochemical Properties and Cell Permeability

A major challenge in PROTAC development is their large molecular weight and lipophilicity, which often leads to poor solubility and low cell permeability.[1][] PEG linkers are a key tool to address these issues.

-

Enhancing Solubility : The incorporation of hydrophilic PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][9]

-

Modulating Cell Permeability : The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded, more compact conformations.[1][3] This "chameleon-like" effect can shield the polar surface area of the PROTAC, creating a structure more amenable to traversing the lipophilic cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake, requiring a careful balance.[1]

Quantitative Data on PEG Linker Performance

The optimization of the PEG linker length is a critical step in PROTAC development. The following tables summarize representative data illustrating the impact of linker length on degradation potency and other key parameters.

Table 1: Impact of PEG Linker Length on BRD4 Degradation by Thalidomide-Based PROTACs

This table presents compiled data showing the trend of how varying the number of PEG units in a thalidomide-based PROTAC affects its ability to degrade the target protein BRD4.[10]

| PROTAC (Conceptual) | Linker Composition | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

| BRD4-Degrader-1 | Thalidomide-O-PEG2-Acid derived | >1000 | <50 |

| BRD4-Degrader-2 | Thalidomide-O-PEG3-Acid derived | ~100 | ~80 |

| BRD4-Degrader-3 | Thalidomide-O-PEG4-Acid derived | ~25 | >90 |

| BRD4-Degrader-4 | Thalidomide-O-PEG5-Acid derived | <10 | >95 |

| BRD4-Degrader-5 | Thalidomide-O-PEG6-Acid derived | ~50 | >90 |

¹DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.[10] ²Dₘₐₓ: The maximum percentage of target protein degradation achieved.[10] Note: Data is representative of trends observed in the literature.[10] A clear trend emerges, indicating that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation of BRD4 in this series.[10]

Table 2: Comparative Pharmacokinetic Parameters of PROTACs with Different Linker Types (Hypothetical Data)

This table illustrates how linker composition can influence the in vivo properties of a PROTAC, based on established trends.[11]

| Linker Type | In Vivo Half-life (t₁/₂) | Bioavailability (F%) | Key Characteristics |

| Short Alkyl | Short (~2-4 hours) | Low (10-20%) | Can be more susceptible to metabolic degradation.[11] |

| Short/Medium PEG | Moderate (~4-8 hours) | Moderate (20-40%) | Improves solubility and pharmacokinetic properties.[11] |

| Rigid | Long (~6-12 hours) | Higher (30-50%) | Conformational constraint can shield from metabolic enzymes.[11] |

Note: This table presents hypothetical data based on established trends in PROTAC development to illustrate the general impact of linker choice.[11]

Visualizing Core Concepts in PROTAC Design

Caption: General mechanism of PROTAC-mediated target protein degradation.[12]

Caption: Logical relationship between linker length and degradation efficacy.

Experimental Protocols for PROTAC Evaluation

The characterization of PROTACs requires a multi-faceted approach to evaluate their degradation efficiency, mechanism of action, and physicochemical properties.[8]

Protocol 1: Western Blot for Target Protein Degradation

This is the foundational assay to determine the DC₅₀ and Dₘₐₓ of a PROTAC.[10]

-

Cell Culture and Treatment :

-

Plate cells (e.g., H661 cancer cells for BRD4) in 6-well plates and allow them to adhere overnight.[2]

-

Prepare serial dilutions of the PROTAC in cell culture medium.

-

Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).[10]

-

-

Cell Lysis :

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysates, and centrifuge to pellet cell debris.

-

-

Protein Quantification :

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blot :

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein signal to the loading control signal.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate DC₅₀ and Dₘₐₓ values.

-

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.[8]

Protocol 2: Synthesis of a PROTAC Using a Hydroxy-PEG-Acid Linker

This protocol outlines a general, two-step synthesis for conjugating POI and E3 ligase ligands using a bifunctional PEG linker.[9]

-

Step 1: Synthesis of POI-Linker Intermediate (Amide Coupling)

-

Dissolve the Hydroxy-PEGn-acid linker (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (3.0 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of an amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with NaHCO₃ and brine).

-

Purify the crude product by flash column chromatography to yield the POI-PEGn-OH intermediate.

-

-

Step 2: Synthesis of the Final PROTAC (e.g., Mitsunobu or other coupling)

-

Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) and an amine-containing E3 ligase ligand (1.2 equivalents) in an appropriate solvent like THF.

-

Add coupling reagents. For example, for a Mitsunobu reaction, add triphenylphosphine (1.5 equivalents) and DIAD (1.5 equivalents) at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture and purify directly by preparative HPLC to yield the final PROTAC molecule.

-

-

Characterization :

-

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

-

Protocol 3: Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to evaluate passive diffusion.[13][14]

-

Preparation of Donor Plate :

-

Dissolve the PROTAC compound in a suitable buffer (e.g., PBS at pH 7.4).

-

Add the PROTAC solution to the wells of a 96-well filter donor plate.

-

-

Preparation of Acceptor Plate :

-

Coat the filter membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.

-

Fill the wells of a 96-well acceptor plate with buffer.

-

-

Incubation :

-

Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantification :

-

After incubation, separate the plates.

-

Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

-

Calculation of Permeability :

-

Calculate the effective permeability (Pe) using the concentrations from the donor and acceptor wells and established equations. The results are often compared to high and low permeability control compounds.

-

Protocol 4: Global Proteomics for Selectivity Analysis

Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[15][16]

-

Cell Culture and Treatment :

-

Culture cells and treat them with the PROTAC at a relevant concentration (e.g., at or near the DC₅₀) and a vehicle control for a specified time.

-

-

Lysis and Protein Digestion :

-

Harvest and lyse the cells.

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

-

-

Peptide Labeling (TMT-based example) :

-

Label the peptide samples from different conditions (e.g., control vs. PROTAC-treated) with isobaric tandem mass tags (TMT).

-

Combine the labeled samples into a single mixture.

-

-

LC-MS/MS Analysis :

-

Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.

-

Analyze the fractions by nanoLC-MS/MS on an Orbitrap or similar high-resolution mass spectrometer.

-

-

Data Analysis :

-

Process the raw mass spectrometry data using a search engine (e.g., MaxQuant) to identify and quantify proteins.

-

Determine the relative abundance of proteins in the PROTAC-treated sample compared to the control.

-

Identify proteins that are significantly downregulated, confirming on-target degradation and revealing any potential off-target effects.

-

Conclusion and Future Directions

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The historical "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1][2] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase.[17] This deeper understanding will enable the design of PROTACs with superior potency, selectivity, and drug-like properties, ultimately accelerating the development of this transformative therapeutic modality.[2][17]

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. sapient.bio [sapient.bio]

- 17. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

The Strategic Advantage of Bromo-PEG3-CH2-Boc in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG)-based linkers, such as Bromo-PEG3-CH2-Boc, have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of this compound and related PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs.[3] PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity. This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.

The primary advantages of utilizing a this compound linker in PROTAC design include:

-

Enhanced Solubility: The ether oxygens within the PEG backbone act as hydrogen bond acceptors, significantly increasing the aqueous solubility of the PROTAC molecule. This is a crucial factor for improving bioavailability and ensuring compatibility with physiological environments.

-

Improved Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.

-

Optimized Ternary Complex Formation: The linker's length and flexibility must be precisely optimized to facilitate the formation of a stable and productive ternary complex, which comprises the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] An optimal linker length correctly orientates the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome. A linker that is too short can cause steric clashes, preventing the complex from forming, while a linker that is too long may lead to an unstable or unproductive complex.[4]

-

Synthetic Tractability: this compound provides a versatile and synthetically accessible building block for PROTAC synthesis. The bromo group serves as a reactive handle for conjugation to a POI ligand, while the Boc-protected amine allows for subsequent deprotection and coupling to an E3 ligase ligand.

Quantitative Data on the Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish degradation efficiency. The following tables summarize representative data from studies on PROTACs targeting various proteins, highlighting the impact of PEG linker length on degradation efficacy.

| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG | 12 | 18 | >95 | [4] |

| BRD4 | VHL | PEG | 15 | 8 | >95 | [4] |

| BRD4 | VHL | PEG | 18 | 25 | >90 | [4] |

| BRD4 | CRBN | PEG | 10 | >5000 | <20 | [5] |

| BRD4 | CRBN | PEG | 13 | 490 | ~60 | [5] |

| BRD4 | CRBN | PEG | 16 | 120 | >80 | [5] |

| BCR-ABL | CRBN | PEG | 3 | 1.56 | ~90 | [6] |

| BCR-ABL | CRBN | PEG | 6 | 0.48 | >95 | [6] |

| Androgen Receptor | VHL | PEG | 13 | 0.86 | >95 | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for Western Blot analysis.

Caption: PROTAC targeting the PI3K/AKT/mTOR pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC molecule.

Step 1: Coupling of POI Ligand to this compound

-

Dissolve the POI ligand containing a nucleophilic group (e.g., a phenol or amine) (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF or acetonitrile.

-

Add a suitable base (e.g., K2CO3 or DIPEA, 2-3 eq) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) and monitor the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-Linker-Boc intermediate.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

-

Dissolve the POI-Linker-Boc intermediate (1.0 eq) in a solution of TFA in DCM (e.g., 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting POI-Linker-NH2 intermediate is typically used in the next step without further purification.

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

-

Add a base such as DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the POI-Linker-NH2 intermediate (1.1 eq) in anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work-up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol describes the analysis of target protein degradation in cells treated with a PROTAC.[8]

-

Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane of an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection and Analysis: Prepare the ECL substrate and apply it to the membrane. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle-treated control.

Protocol 3: In Vitro Ternary Complex Formation Pull-Down Assay

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]

-

Reagent Preparation: Purify recombinant tagged E3 ligase (e.g., His-tagged VHL or GST-tagged CRBN) and the target protein.

-

PROTAC Incubation: In separate microcentrifuge tubes, incubate the tagged E3 ligase with a vehicle control (DMSO) or varying concentrations of the PROTAC in an appropriate binding buffer for 30-60 minutes at 4°C.

-

Target Protein Addition: Add the target protein to each tube and incubate for an additional 1-2 hours at 4°C to allow for ternary complex formation.

-

Pull-Down: Add affinity beads (e.g., Ni-NTA agarose for His-tagged protein or Glutathione agarose for GST-tagged protein) to each tube and incubate for 1-2 hours at 4°C with gentle rotation to pull down the E3 ligase and any interacting partners.

-

Washing: Wash the beads three to five times with wash buffer to remove non-specific binders.

-

Elution and Analysis: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins). Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the target protein. An increased amount of the target protein pulled down in the presence of the PROTAC indicates ternary complex formation.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.[11]

-

Reaction Setup: In a microcentrifuge tube on ice, assemble the ubiquitination reaction mixture containing:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5a)

-

E3 ligase (e.g., VHL or CRBN complex)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC at various concentrations or vehicle control (DMSO)

-

Ubiquitination buffer

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be observed in the presence of a functional PROTAC.

Conclusion

This compound and other PEG-based linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The strategic application of versatile linkers like this compound will be paramount in the development of the next generation of highly potent and selective therapeutics in the rapidly evolving field of targeted protein degradation.

References

- 1. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Role of Bromo-PEG3-CH2-Boc in PROTACs: An In-depth Technical Guide

Despite a comprehensive review of scientific literature and patent databases, no specific Proteolysis Targeting Chimeras (PROTACs) utilizing the Bromo-PEG3-CH2-Boc linker have been publicly disclosed. Therefore, this guide will provide a detailed overview of the core principles of this linker's function within the PROTAC framework, drawing upon established knowledge of similar polyethylene glycol (PEG)-based linkers and the general mechanism of action of PROTACs. This guide will also present hypothetical and generalized data and protocols to illustrate the concepts for the intended audience of researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for the removal of target proteins, offering a powerful therapeutic strategy, particularly for proteins that have been traditionally difficult to target with small molecule inhibitors.[2]

The this compound Linker: Structure and Function

The this compound linker is a chemical entity designed for the synthesis of PROTACs. Its structure comprises several key functional groups that dictate its role in the assembly and ultimate function of the final PROTAC molecule.

-

Polyethylene Glycol (PEG) Core: The PEG3 component, consisting of three repeating ethylene glycol units, imparts hydrophilicity to the PROTAC molecule. This can improve solubility and cell permeability, crucial pharmacokinetic properties for an effective therapeutic agent. The flexibility of the PEG chain also plays a critical role in allowing the two ends of the PROTAC to optimally orient the target protein and E3 ligase for efficient ternary complex formation.

-

Bromo (Br) Group: The terminal bromine atom serves as a reactive handle for chemical conjugation. It is a good leaving group, allowing for nucleophilic substitution reactions to attach this linker to a corresponding nucleophile (e.g., an amine or thiol) on either the target protein ligand or the E3 ligase ligand.

-

Boc-Protected Amine (CH2-Boc): The other end of the linker features a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group is a common protecting group in organic synthesis that can be readily removed under acidic conditions to reveal a primary amine. This primary amine can then be coupled to a carboxylic acid on the other binding ligand, typically through amide bond formation. The presence of the Boc protecting group allows for controlled, stepwise synthesis of the PROTAC molecule.

General Mechanism of Action of a PROTAC Utilizing a PEG-based Linker

The mechanism of action for a PROTAC incorporating a linker such as this compound follows a catalytic cycle that leads to the degradation of the target protein.

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase within the cell, forming a ternary complex.

-

Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

Hypothetical Synthesis and Characterization of a PROTAC with this compound

The synthesis of a PROTAC using the this compound linker would typically involve a multi-step process. The following is a generalized workflow.

Experimental Protocols

General Procedure for PROTAC Synthesis:

-

Step 1: Attachment of the First Ligand: The this compound linker would be reacted with either the POI ligand or the E3 ligase ligand. For example, if the ligand has a free amine or hydroxyl group, it can displace the bromide on the linker in the presence of a suitable base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., dimethylformamide).

-

Step 2: Boc Deprotection: The resulting intermediate is then treated with an acid, such as trifluoroacetic acid, to remove the Boc protecting group, exposing the primary amine.

-

Step 3: Attachment of the Second Ligand: The second ligand, which should have a carboxylic acid functionality, is then coupled to the newly exposed amine using standard peptide coupling reagents (e.g., HATU, HOBt) and a base.

-

Step 4: Purification and Characterization: The final PROTAC product is purified, typically by reverse-phase high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Illustrative Data Presentation

While no specific data exists for PROTACs using this compound, the efficacy of a hypothetical PROTAC, "Compound X," is presented below for illustrative purposes. These values are representative of what would be determined during the characterization of a novel PROTAC.

| Parameter | Description | Illustrative Value |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 50 nM |

| Dmax | The maximum percentage of target protein degradation achieved. | >95% |

| Cell Line | The cellular context in which the degradation was measured. | Human Cell Line (e.g., HeLa, HEK293) |

| Time Point | The duration of treatment to achieve the reported degradation. | 24 hours |

Experimental Protocols for PROTAC Evaluation

The following are generalized protocols for assessing the activity of a newly synthesized PROTAC.

Cell Culture and Treatment

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software, and the level of the target protein is normalized to the loading control.

Conclusion

The this compound linker is a versatile chemical tool for the synthesis of PROTACs. Its PEG core provides favorable pharmacokinetic properties, while the bromo and Boc-protected amine functionalities allow for a controlled and modular synthetic approach. Although no specific PROTACs utilizing this linker are currently in the public domain, the principles outlined in this guide provide a solid foundation for understanding its potential role and the methodologies used to create and evaluate novel protein degraders. The continued exploration of different linkers is a key aspect of advancing PROTAC technology, and linkers such as this compound are important components in the toolbox for developing next-generation therapeutics.

References

The Bifunctional Nature of Bromo-PEG3-CH2-Boc: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the ability to selectively modify and link biological molecules is paramount. Heterobifunctional linkers are critical tools in this endeavor, enabling the precise conjugation of different molecular entities to create novel therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Bromo-PEG3-CH2-Boc has emerged as a versatile and widely utilized linker due to its distinct chemical properties and optimal spacer length.

This in-depth technical guide explores the core characteristics of this compound, detailing its bifunctional nature, and providing practical guidance for its application in the synthesis of complex bioconjugates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively incorporate this linker into their research and development workflows.

Core Properties of this compound

This compound, with the systematic name tert-butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, is a chemical entity that features a triethylene glycol (PEG3) spacer, affording it a balance of hydrophilicity and a defined spatial orientation.[1][2][3][4] The bifunctional nature of this molecule is conferred by its two terminal functional groups: a bromo group and a tert-butyloxycarbonyl (Boc) protected amine.[5][6]

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C12H23BrO5 | [7] |

| Molecular Weight | 327.21 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [7] |

| Density | 1.246 g/cm³ | [2] |

| Boiling Point | 360.9 ± 27.0 °C at 760 mmHg | [2] |

| CAS Number | 2100306-71-4 | [2] |

The Bifunctional Reactivity of this compound

The utility of this compound as a linker stems from the orthogonal reactivity of its two terminal functional groups. This allows for a stepwise and controlled approach to the synthesis of complex molecules.

The Bromo Group: A Handle for Nucleophilic Substitution

The bromo group serves as an excellent leaving group in nucleophilic substitution reactions.[5][6] This allows for the conjugation of this compound to a variety of nucleophiles, most commonly thiols, to form stable thioether bonds. This reaction is a cornerstone of bioconjugation, enabling the attachment of the linker to cysteine residues in proteins or other thiol-containing molecules.

The Boc-Protected Amine: A Gateway to Amide Bond Formation

The other terminus of the linker features an amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine.[8][9] This deprotected amine can then be reacted with a carboxylic acid-containing molecule, often activated as an NHS ester, to form a stable amide bond. This two-step process of deprotection and coupling provides a high degree of control in the synthetic strategy.

The logical flow of a typical synthetic workflow utilizing the bifunctional nature of this compound is illustrated in the diagram below.

Figure 1: A generalized experimental workflow for the sequential conjugation of two molecules using this compound.

Application in PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][10] The linker in a PROTAC plays a crucial role in orienting the target protein and the E3 ligase for efficient ternary complex formation.[8][11]

The PEG3 spacer of this compound provides an optimal length and flexibility for many PROTAC applications, while its hydrophilicity can improve the solubility and cell permeability of the final PROTAC molecule.[12][13]

The signaling pathway for PROTAC-mediated protein degradation is depicted below.

Figure 2: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a bifunctional conjugate. Researchers should optimize these protocols for their specific molecules of interest.

Protocol 1: Nucleophilic Substitution with a Thiol-Containing Molecule

Objective: To conjugate the bromo-terminus of the linker to a thiol-containing molecule.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., a protein with a free cysteine)

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the thiol-containing molecule in the reaction buffer.

-

Dissolve this compound in a minimal amount of DMF or DMSO.

-

Add a 5- to 20-fold molar excess of the this compound solution to the solution of the thiol-containing molecule.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

-

Upon completion, purify the conjugate using size-exclusion chromatography to remove excess linker and other reagents.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the free amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected conjugate can often be used directly in the next step.

Protocol 3: Amide Bond Formation

Objective: To couple the deprotected amine with a carboxylic acid-containing molecule.

Materials:

-

Deprotected conjugate from Protocol 2

-

Carboxylic acid-containing molecule

-

Anhydrous DMF

-

Coupling reagents (e.g., HATU, HOBt)

-

Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

-

Add the coupling reagents (e.g., 1.2 equivalents of HATU and HOBt) and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the deprotected conjugate in anhydrous DMF.

-

Add the activated carboxylic acid solution to the deprotected conjugate solution.

-

Add the non-nucleophilic base (e.g., 3 equivalents of DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final bifunctional conjugate by preparative HPLC.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that can significantly impact the efficacy of a PROTAC. The following tables summarize representative data for a series of BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.

Table 1: In Vitro Degradation of BRD4

| Linker | DC50 (nM) | Dmax (%) |

| PEG2 | 85 | 80 |

| PEG3 | 50 | 92 |

| PEG4 | 25 | >95 |

| PEG5 | 18 | >98 |

| PEG6 | 40 | 90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |

| PEG2 | 2.5 | 15 |

| PEG3 | 3.8 | 25 |

| PEG4 | 4.5 | 30 |

| PEG5 | 4.2 | 28 |

| PEG6 | 3.5 | 22 |

Papp: Apparent permeability coefficient.

The data indicates that for this particular BRD4-targeting PROTAC series, a PEG4 or PEG5 linker may provide the optimal balance of degradation potency and pharmacokinetic properties. However, a PEG3 linker still demonstrates significant activity and favorable permeability.[8] This underscores the necessity of empirical testing to determine the optimal linker length for each specific target protein and E3 ligase pair.[5]

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, featuring a PEG3 spacer and orthogonally reactive bromo and Boc-protected amine functionalities, enables the controlled and sequential synthesis of complex bioconjugates. The application of this linker in the construction of PROTACs highlights its potential to contribute to the development of novel therapeutics. The provided experimental protocols and representative data serve as a foundational guide for the successful implementation of this compound in a variety of bioconjugation strategies. As the field of targeted protein degradation and bioconjugation continues to advance, the rational design and application of well-characterized linkers like this compound will remain a critical component of innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2100306-71-4|tert-Butyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Bromo-PEG3-CH2-Boc: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG3-CH2-Boc is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Its precisely defined structure, incorporating a terminal bromide, a triethylene glycol (PEG3) spacer, and a Boc-protected amine, offers a versatile platform for covalently linking a target protein ligand and an E3 ligase ligand. Understanding the solubility and stability of this linker is paramount for successful conjugate synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the physicochemical properties of this compound in common laboratory solvents and conditions, offering a critical resource for researchers in the field of targeted protein degradation and bioconjugation.

Physicochemical Properties

Molecular Structure and Properties

-

IUPAC Name: tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate

-

Molecular Formula: C₁₂H₂₅BrNO₄

-

Molecular Weight: 327.23 g/mol

-

Appearance: Colorless to light yellow liquid

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophobic tert-butyl group and the hydrophilic polyethylene glycol chain. The PEG3 moiety is known to enhance aqueous solubility.[1] The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

| Solvent | Formula | Polarity Index | Solubility (mg/mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |

| Water | H₂O | 10.2 | ≥ 100 (for Bromo-PEG1-C2-Boc) | Expected to be soluble due to the PEG3 chain. Data for the exact molecule is not available; however, a shorter analog, Bromo-PEG1-C2-Boc, is reported to be highly soluble. |

| Phosphate-Buffered Saline (PBS) | - | ~10.2 | Not available | Expected to be soluble, similar to water. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Not available | Expected to be soluble based on its polar aprotic nature. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Not available | Expected to be soluble. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Not available | Expected to be soluble. |

| Methanol | CH₃OH | 5.1 | Not available | Expected to be soluble. |

| Ethanol | C₂H₅OH | 4.3 | Not available | Expected to be soluble. |

Stability Profile

The stability of this compound is influenced by its two primary functional groups: the Boc-protected amine and the terminal alkyl bromide.

pH Stability:

-

Acidic Conditions (pH < 4): The Boc (tert-butoxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions, yielding the free amine.[2][3] The reaction kinetics are often dependent on the acid concentration.[4]

-

Neutral Conditions (pH 6-8): The molecule is expected to be relatively stable at neutral pH. The alkyl bromide can undergo slow hydrolysis to the corresponding alcohol, although this process is generally slow at room temperature.

-

Basic Conditions (pH > 8): The Boc group is generally stable under basic conditions.[2] However, strong bases may promote elimination or substitution reactions at the alkyl bromide terminus.

Temperature Stability:

-

Storage: For long-term stability of the pure compound, storage at -20°C is recommended.[5] In solvent, storage at -80°C is advised to minimize degradation.[5]

-

Thermal Decomposition: High temperatures can lead to the thermal deprotection of the Boc group.[6][7][8][9][10]

Photostability:

The following table summarizes the stability characteristics of this compound.

| Condition | Stability | Potential Degradation Pathways |

| pH | ||

| Acidic (pH < 4) | Labile | Cleavage of the Boc protecting group to form the primary amine. |

| Neutral (pH 6-8) | Generally Stable | Slow hydrolysis of the terminal bromide to the corresponding alcohol. |

| Basic (pH > 8) | Boc group is stable | Potential for nucleophilic substitution or elimination at the terminal bromide. |

| Temperature | ||

| -80°C (in solvent) | Stable for up to 6 months[5] | |

| -20°C (pure) | Stable for up to 3 years | |

| Room Temperature | Limited stability | Gradual degradation possible over extended periods. |

| Elevated Temperature | Unstable | Thermal deprotection of the Boc group.[6][7][8][9][10] |

| Light | ||

| UV/Visible Light | Potentially Labile | Photodegradation of the PEG chain.[2][3][11][12][13] It is recommended to handle in a light-protected environment. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound.

1. Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., 1 mL) in a glass vial.

-

Ensure a solid/liquid phase is visible.

-

-

Equilibration:

-

Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV, LC-MS, or ¹H NMR with an internal standard.

-

-

Calculation:

-

Calculate the solubility in mg/mL or molarity based on the measured concentration and dilution factor.

-

2. Protocol for Stability Assessment (Forced Degradation Study)

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber). Maintain a dark control sample.

-

-

Time Points:

-

Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Analysis:

-

At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions).

-

Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) to separate the parent compound from any degradants.

-

Use mass spectrometry (LC-MS) to identify the mass of any degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of the remaining parent compound at each time point.

-

Identify and characterize the major degradation products.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical workflows for assessing the solubility and stability of this compound.

Caption: Workflow for determining the solubility of a chemical compound.

Caption: Workflow for conducting a forced degradation study.

Conclusion

This compound exhibits favorable solubility in a range of common organic solvents, a characteristic enhanced by its PEG3 spacer. Its stability is critically dependent on the pH and temperature, with the Boc group being the most labile moiety, particularly under acidic conditions. For optimal use and storage, it is crucial to maintain neutral pH and low temperatures. The provided experimental protocols offer a robust framework for researchers to further characterize the solubility and stability of this linker in their specific applications. A thorough understanding of these physicochemical properties is essential for the successful design and development of novel therapeutics utilizing this versatile chemical tool.

References

- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 2. Controlled two-photon photodegradation of PEG hydrogels to study and manipulate subcellular interactions on soft materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.ucc.ie [research.ucc.ie]

- 11. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers for Novice Researchers

For researchers, scientists, and drug development professionals venturing into the innovative field of targeted protein degradation, understanding the nuances of Proteolysis Targeting Chimeras (PROTACs) is paramount. These revolutionary molecules offer a paradigm shift from traditional inhibition to induced degradation of disease-causing proteins. At the heart of every PROTAC lies a critical, yet often underestimated, component: the linker. This guide provides a comprehensive technical overview of PROTAC linkers, detailing their core functions, design principles, and the experimental methodologies required for their evaluation.

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[2][3] This event-driven mechanism allows for the catalytic degradation of target proteins, making PROTACs a powerful therapeutic modality.[2]

While the choice of ligands determines the target and the recruited E3 ligase, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[][5] A well-designed linker stabilizes the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the foundational step for successful protein degradation.[6]

The Crucial Role of the Linker in Ternary Complex Formation

The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The linker's length and flexibility dictate the spatial arrangement of the POI and E3 ligase, influencing the protein-protein interactions that can either stabilize or destabilize the complex.[6] An optimal linker geometry can lead to positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, resulting in a more stable ternary complex and more efficient degradation.[] Conversely, a poorly designed linker can lead to steric hindrance or unproductive binding modes, diminishing the PROTAC's activity.[]

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their chemical structure and flexibility:

-

Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene glycol (PEG) units.[2][7]

-

Alkyl Chains: Simple and synthetically accessible, alkyl chains of varying lengths provide a high degree of conformational flexibility.[2] This flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and other physicochemical properties of PROTACs.[2][8] The ethylene glycol units add polarity and can participate in hydrogen bonding.[2]

-

-

Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to restrict the conformational freedom of the PROTAC.[1][2] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially improving selectivity.[2]

-

"Smart" or Functional Linkers: This emerging class of linkers is designed to respond to specific stimuli, allowing for conditional activation of the PROTAC. Examples include photocleavable linkers that are activated by light or self-immolative linkers that are cleaved by a specific intracellular trigger.[2]

Principles of PROTAC Linker Design

The design and optimization of a PROTAC linker is a multifactorial process that requires careful consideration of several parameters:

-

Linker Length: The length of the linker is a critical parameter that must be empirically determined for each POI-E3 ligase pair.[2] A linker that is too short may prevent the formation of the ternary complex due to steric clash, while a linker that is too long may lead to unproductive binding or a "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[2][9]

-

Linker Composition: The chemical makeup of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[2][6] The incorporation of polar groups can enhance solubility, while more lipophilic moieties can improve cell permeability.[2]

-

Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands, known as exit vectors, are crucial.[2] The linker should be attached at a position that does not interfere with the key binding interactions of the ligands with their respective proteins.[2]

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is quantitatively assessed by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a summary of quantitative data for different PROTACs, highlighting the impact of linker composition and length on their degradation capabilities.

| PROTAC (Target-Linker-E3 Ligase) | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BTK-Alkyl/Ether-CRBN | Alkyl/Ether | - | Mino | 1 - 40 | >85 | [10] |

| ERα-Alkyl-pVHL | Alkyl | 16 | MCF7 | - | - | [10][11] |

| BRD4-PEG3-VHL | PEG | 3 | - | 55 | 85 | [12] |

| BRD4-PEG4-VHL | PEG | 4 | - | 20 | 95 | [12] |

| BRD4-PEG5-VHL | PEG | 5 | - | 15 | >98 | [12] |

| BRD4-PEG6-VHL | PEG | 6 | - | 30 | 92 | [12] |

| TBK1-Alkyl/Ether-CRBN | Alkyl/Ether | 21 | - | 3 | 96 | [13] |

| TBK1-Alkyl/Ether-CRBN | Alkyl/Ether | 29 | - | 292 | 76 | [13] |

Experimental Protocols for Linker Evaluation

A variety of experimental techniques are employed to characterize and optimize PROTAC linkers. Below are detailed protocols for key assays.

Experimental Protocol: Western Blotting for Protein Degradation Analysis

This protocol is a fundamental method to quantify the reduction in the level of the target protein following PROTAC treatment.[14][15]